molecular formula C19H14N2O B5426487 3-{2-[3-(allyloxy)phenyl]-1-cyanovinyl}benzonitrile

3-{2-[3-(allyloxy)phenyl]-1-cyanovinyl}benzonitrile

Cat. No. B5426487
M. Wt: 286.3 g/mol
InChI Key: WPSQNQZIEMNLSB-ZDLGFXPLSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step processes. For instance, a novel alkylated heterocyclic chalcone (E)-1-(2-(allyloxy)phenyl)-3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-one (AECO) was prepared by multi-step synthesis .


Molecular Structure Analysis

The molecular structure of the compound can be inferred from related compounds. For instance, the compound “{2-[3-(Allyloxy)-1-propyn-1-yl]phenyl}boronic acid” has a molecular formula of CHBO, an average mass of 216.041 Da, and a monoisotopic mass of 216.095779 Da .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the reductive decomposition of APFS contributes to the build-up of the inorganic outer SEI based on LiF and the organic inner SEI based on the radical copolymerization of vinylene carbonate (VC) and APFS on the SiG-C anode .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been analyzed. For example, the compound “(2E)-3-[2-(allyloxy)phenyl]acrylic acid” has a molecular weight of 204.23 and is a solid at room temperature .

Mechanism of Action

The mechanism of action of related compounds has been explored. For instance, APFS-promoted interfacial layers reduce Ni dissolution and deposition and that APFS deactivates Lewis acidic PF5, inhibiting the hydrolysis that produces unwanted HF .

Future Directions

The future directions for the study of this compound could involve further exploration of its potential applications, such as its use in the development of high-energy lithium-ion cells . Additionally, more research could be conducted to fully understand its synthesis, chemical reactions, and physical and chemical properties.

properties

IUPAC Name

3-[(E)-1-cyano-2-(3-prop-2-enoxyphenyl)ethenyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O/c1-2-9-22-19-8-4-5-15(12-19)10-18(14-21)17-7-3-6-16(11-17)13-20/h2-8,10-12H,1,9H2/b18-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPSQNQZIEMNLSB-ZDLGFXPLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC(=C1)C=C(C#N)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=CC=CC(=C1)/C=C(/C#N)\C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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